N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
N-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide group linked via a methylene bridge to a piperidin-4-yl moiety, which is further substituted at the 1-position with a pyridin-3-ylsulfonyl group. Its molecular formula is C₁₈H₂₂N₄O₄S₂ (inferred from structural analogs in ), with a molecular weight of approximately 422.52 g/mol (calculated based on ’s compound, which has additional substituents).
Properties
IUPAC Name |
N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c21-25(22,16-5-2-1-3-6-16)19-13-15-8-11-20(12-9-15)26(23,24)17-7-4-10-18-14-17/h1-7,10,14-15,19H,8-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWJAIKQGYTKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈N₄O₃S₂
- Molecular Weight : 366.46 g/mol
- CAS Number : 1619264-47-9
This compound features a piperidine ring substituted with a pyridine sulfonyl group and a benzenesulfonamide moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, including carbonic anhydrases and various kinases, which are crucial in cancer and inflammatory pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, likely through inhibition of bacterial protein synthesis and cell wall synthesis pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Pseudomonas aeruginosa | 62.5 |
| Enterococcus faecalis | 62.5 |
These results demonstrate the compound's potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
In vitro studies have also investigated the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 10.0 |
| HeLa (cervical cancer) | 15.0 |
The mechanism involves the modulation of apoptotic pathways and inhibition of tumor growth factors.
Case Studies
- Case Study on Antimicrobial Resistance : A study published in MDPI highlighted the effectiveness of this compound against resistant strains of Staphylococcus aureus, demonstrating its potential in treating infections caused by antibiotic-resistant bacteria .
- Cancer Therapeutics Research : Research conducted by PubChem indicated that this compound shows promise in targeting specific cancer pathways, potentially leading to new treatments for resistant cancers .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl, F, CF₃) on the benzene ring enhances molecular polarity and may influence receptor binding. For example, chloro and fluoro substituents in compounds 15 and 16 are associated with improved α1A/α1D-adrenergic receptor antagonism .
- Synthetic Flexibility : The target compound’s piperidine core allows modular derivatization. For instance, and highlight the use of diverse sulfonyl chlorides (e.g., 3-chloro-, 5-chloro-2-fluoro-) to tune electronic and steric properties.
- Physical State : Unsubstituted analogs (e.g., target compound) are likely oils or low-melting solids, whereas halogenated derivatives (e.g., 15, 16) exhibit higher thermal stability .
Pharmacological and Functional Comparisons
Key Observations :
- Receptor Selectivity : Piperidine sulfonamides with bulky substituents (e.g., dihydrobenzofuran in 15) show enhanced receptor subtype selectivity. For example, compound 15’s α2A/5-HT7 antagonism is attributed to its extended hydrophobic substituents .
- Theranostic Potential: Halogenated derivatives (e.g., 5-chloro-2-fluoro in 16) are prioritized in drug discovery due to improved metabolic stability and binding affinity .
- Clinical Candidates : Compounds like Goxalapladib demonstrate the therapeutic relevance of sulfonamide scaffolds in chronic diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and coupling reactions. First, the pyridinylsulfonyl group is introduced to piperidine via sulfonylation using pyridine-3-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Subsequent N-alkylation with a benzenesulfonamide derivative is achieved using coupling agents like EDCI/HOBt. Reaction temperature (0–25°C) and stoichiometric control of sulfonyl chloride are critical to minimize byproducts. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize piperidine-pyridine linkage .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to verify sulfonamide and piperidine ring proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
- X-ray Crystallography : Single-crystal analysis (e.g., at 173 K) confirms bond angles, dihedral angles, and spatial arrangement of the sulfonyl groups. Data-to-parameter ratios >15 ensure reliability .
Advanced Research Questions
Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase). Focus on sulfonamide-Zn coordination.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Molecular Dynamics (MD) : Simulate ligand-protein stability in physiological solvents (e.g., explicit water models). Trajectory analysis over ≥100 ns validates binding modes .
Q. How can researchers resolve contradictions in the reported biological activities of sulfonamide-containing compounds like this compound?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (pH, temperature, cell lines) to isolate variables.
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., pyridine vs. benzene sulfonyl groups) and test against isoforms (e.g., CA-II vs. CA-IX).
- Meta-Analysis : Use databases like PubChem to aggregate bioactivity data and identify trends in IC variability .
Q. How do substituents on the piperidine and benzene rings influence the reactivity and stability of this compound under physiological conditions?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Nitro or sulfonyl groups on benzene increase electrophilicity, enhancing hydrolysis susceptibility. Monitor stability via HPLC at pH 7.4.
- Steric Effects : Bulky substituents on piperidine (e.g., benzyl groups) reduce rotational freedom, improving metabolic stability.
- Oxidative Studies : Use HO or CYP450 enzymes to assess sulfone oxidation products. LC-MS tracks degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
